2-(chloromethoxy)ethyl Acetate

Description

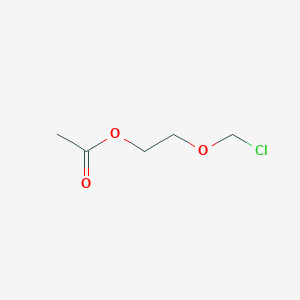

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHCSXMDRKCMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434436 | |

| Record name | 2-(chloromethoxy)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-88-1 | |

| Record name | Ethanol, 2-(chloromethoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40510-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethoxy)ethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid 2-chloromethoxy-ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-(Chloromethoxy)ethyl Acetate (CMEA)

Molecular Weight & Synthetic Utility in Nucleoside Analog Development

Executive Summary

2-(Chloromethoxy)ethyl acetate (CMEA) is a specialized

This guide provides a rigorous technical analysis of CMEA, focusing on its molecular weight determination, synthesis via 1,3-dioxolane ring opening, and its critical role as a linker in prodrug and active pharmaceutical ingredient (API) manufacturing.

Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate molecular weight calculation is essential for stoichiometry in API synthesis. CMEA (

Table 1: Molecular Weight Breakdown

| Element | Count | Standard Atomic Weight | Contribution ( g/mol ) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Total MW | 152.57 g/mol |

Note: The Monoisotopic Mass (using

Structural Distinction (Critical Control Point)

A common error in procurement and synthesis is confusing CMEA with its homolog, 2-(2-chloroethoxy)ethyl acetate . The distinction is vital as the homolog introduces an extra methylene group, destroying the hemiaminal ether linkage required for antiviral activity.

-

Target (CMEA):

(MW: 152.57) -

Homolog (Avoid):

(MW: 166.60)

Synthesis Methodologies

Two primary routes exist for CMEA production. The 1,3-Dioxolane Ring Opening method is preferred for industrial scalability due to its high atom economy and lack of aqueous waste.

Protocol A: Lewis Acid-Catalyzed Ring Opening

This method utilizes the high ring strain of 1,3-dioxolane. Acetyl chloride acts as both the nucleophile and the acylating agent.

Reagents:

-

1,3-Dioxolane (1.0 equiv)

-

Acetyl Chloride (1.05 equiv)

-

Catalyst:

(0.01 equiv) or

Workflow:

-

Setup: Charge a flame-dried reactor with 1,3-dioxolane and catalyst under

atmosphere. Cool to 0°C. -

Addition: Add Acetyl Chloride dropwise, maintaining internal temperature <10°C. The reaction is highly exothermic.

-

Digestion: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

-

Purification: Vacuum distillation (Bp ~78-82°C at 6 Torr).

-

Yield: Typically >90%.

Mechanistic Pathway (Route A)

Figure 1: Lewis acid-catalyzed ring opening of 1,3-dioxolane by acetyl chloride to yield CMEA.

Application: Acyclovir Synthesis

CMEA is the strategic reagent for constructing the acyclic side chain of Acyclovir. It acts as a "masked" form of the unstable (2-hydroxyethoxy)methyl chloride.

Reaction Mechanism

-

Alkylation: CMEA reacts with a silylated guanine (or N-acetylguanine) base. The chlorine is displaced, forming the

-alkylated intermediate. -

Deprotection: The acetate group is hydrolyzed (saponified) using aqueous ammonia or sodium methoxide. This reveals the terminal hydroxyl group, completing the Acyclovir structure.

Self-Validating Step:

-

TLC/HPLC Check: The intermediate 9-(2-acetoxyethoxymethyl)guanine is lipophilic and easily separated from the polar Acyclovir product. Complete disappearance of the ester peak in IR (

) confirms deprotection.

Synthesis Workflow Diagram

Figure 2: Conversion of Guanine to Acyclovir using CMEA as the side-chain donor.

Safety & Handling Protocols

CMEA is an

Hazard Profile

-

Carcinogenicity: Potential alkylating agent. Handle as a suspected carcinogen.

-

Hydrolysis: Reacts rapidly with moisture to release HCl gas and Formaldehyde (both toxic/corrosive).

-

Flammability: Flash point approx. 78°C (Combustible).

Handling Standards

-

Engineering Controls: All transfers must occur in a certified Fume Hood or Glovebox.

-

PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

-

Quench Protocol: Quench excess reagent with aqueous ammonia or 10% NaOH. This hydrolyzes the chloro-ether bond, converting it to harmless salts, acetate, and formaldehyde (neutralize formaldehyde subsequently).

References

-

LookChem. (n.d.). 2-(Chloromethoxy)ethyl Acetate Product Properties and CAS 40510-88-1. Retrieved from [Link]

- Gresham, T. L. (1945). Dioxolane-acid halide reaction and product. U.S. Patent 2,377,878. Washington, DC: U.S. Patent and Trademark Office.

- Matsumoto, H., et al. (1988). Synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (Acyclovir). Chemical & Pharmaceutical Bulletin.

-

Robins, M. J., & Hatfield, P. W. (1982). Nucleic acid related compounds.[1] 37. Convenient and high-yield synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles. Canadian Journal of Chemistry.

Sources

2-(Chloromethoxy)ethyl Acetate: A Technical Guide to a Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethoxy)ethyl acetate is a bifunctional organic molecule for which a detailed mechanism of action has not been empirically established in the public domain. This technical guide synthesizes information from structurally analogous compounds and the known reactivity of its constituent functional groups to propose a plausible mechanism of action. We hypothesize a two-stage metabolic activation process, initiating with enzymatic hydrolysis of the acetate ester, followed by the alkylating action of the chloromethoxy group. This guide will explore the chemical basis for this proposed mechanism, its likely cellular consequences, and the toxicological implications, providing a foundational framework for researchers investigating this and similar chemical entities.

Introduction and Chemical Structure

2-(Chloromethoxy)ethyl acetate possesses two key functional groups that dictate its chemical reactivity and likely biological activity: an acetate ester and a chloromethyl ether.

-

Acetate Ester: This group is susceptible to hydrolysis by ubiquitous cellular enzymes known as esterases.[1][2]

-

Chloromethyl Ether: This moiety is a known alkylating agent.[3] The presence of the ether oxygen atom activates the adjacent chloromethyl group, making it a potent electrophile susceptible to nucleophilic attack from biological macromolecules.

The interplay of these two groups suggests that 2-(chloromethoxy)ethyl acetate may act as a pro-agent, requiring metabolic activation to exert its primary biological effects.

Proposed Mechanism of Action: A Two-Stage Activation Pathway

Based on the metabolic pathways of structurally similar compounds, such as 2-ethoxyethyl acetate, and the inherent reactivity of the functional groups, a two-stage mechanism of action is proposed.[4][5]

Stage 1: Enzymatic Hydrolysis of the Acetate Ester

Upon entering a biological system, it is anticipated that 2-(chloromethoxy)ethyl acetate is rapidly metabolized by non-specific esterases present in the blood and liver.[1][4] This hydrolysis reaction would cleave the ester bond, yielding two products: acetic acid and 2-(chloromethoxy)ethanol.

Caption: Proposed enzymatic hydrolysis of 2-(chloromethoxy)ethyl acetate.

This initial metabolic step is critical as it unmasks the hydroxyl group, potentially altering the compound's solubility, distribution, and subsequent reactivity.

Stage 2: Alkylation by the Chloromethoxy Group

The primary mechanism of toxicity and broader biological activity is likely driven by the chloromethoxy group, a known potent alkylating agent.[3] This reactivity is present in both the parent compound and its hydrolyzed metabolite, 2-(chloromethoxy)ethanol. These compounds can react with biological nucleophiles, such as DNA, RNA, and proteins, through a nucleophilic substitution reaction.

The lone pair of electrons on the ether oxygen atom can help to stabilize the developing positive charge on the adjacent carbon as the chloride ion departs, facilitating the alkylation of nucleophilic sites on macromolecules.

Caption: Alkylation of a biological nucleophile by the chloromethoxy group.

Alkylation of critical cellular components can lead to a variety of downstream effects, including:

-

Genotoxicity: Alkylation of DNA bases, particularly at the O6 position of guanine, can lead to miscoding during DNA replication, resulting in mutations and potential carcinogenicity.[6]

-

Enzyme Inhibition: Covalent modification of amino acid residues (e.g., cysteine, histidine) in the active sites of enzymes can lead to irreversible inhibition of their function.

-

Cellular Stress and Apoptosis: Widespread, non-specific alkylation of cellular components can induce cellular stress responses and, if the damage is severe, trigger programmed cell death (apoptosis).

Toxicological Profile Based on the Proposed Mechanism

The toxicological properties of 2-(chloromethoxy)ethyl acetate can be inferred from its proposed mechanism of action and data on related compounds.

| Toxicological Endpoint | Predicted Effect | Basis for Prediction |

| Acute Toxicity | Irritation of skin, eyes, and respiratory tract.[7][8] | The reactive chloromethoxy group can cause immediate damage to tissues upon contact. |

| Chronic Toxicity | Potential for chronic bronchitis and impaired respiratory function.[7][9] | Long-term exposure to alkylating agents can lead to persistent inflammation and tissue damage. |

| Carcinogenicity | Likely a carcinogen.[7][10] | Chloromethyl ethers are classified as known human carcinogens due to their DNA alkylating properties.[7][10] |

| Reproductive Toxicity | Potential for adverse reproductive effects.[4] | The analog 2-ethoxyethyl acetate is known to cause reproductive harm, with its metabolite 2-ethoxyacetic acid being the causative agent.[4] |

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be required.

4.1 In Vitro Esterase Activity Assay

This experiment would confirm the hydrolysis of the acetate ester by cellular esterases.

Methodology:

-

Incubation: Incubate 2-(chloromethoxy)ethyl acetate with a source of esterases (e.g., liver microsomes, purified esterase).

-

Sample Collection: Collect aliquots at various time points.

-

Analysis: Analyze the samples using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the disappearance of the parent compound and the appearance of the hydrolyzed product, 2-(chloromethoxy)ethanol.

-

Control: A control reaction without the esterase source should be run in parallel to account for non-enzymatic hydrolysis.

4.2 In Vitro DNA Alkylation Assay

This experiment would demonstrate the DNA-alkylating potential of the compound.

Methodology:

-

Incubation: Incubate 2-(chloromethoxy)ethyl acetate or 2-(chloromethoxy)ethanol with purified DNA.

-

DNA Isolation: Isolate the DNA after the incubation period.

-

Hydrolysis: Hydrolyze the DNA to its constituent bases.

-

Analysis: Use a sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the formation of DNA adducts (e.g., alkylated guanine).

Conclusion

While direct experimental evidence for the mechanism of action of 2-(chloromethoxy)ethyl acetate is not currently available, a scientifically sound hypothesis can be formulated based on its chemical structure and the known metabolic pathways of analogous compounds. The proposed two-stage mechanism, involving initial ester hydrolysis followed by macromolecular alkylation, provides a strong foundation for future research. This guide offers a framework for designing experiments to validate this hypothesis and to better understand the biological effects and potential risks associated with this compound.

References

-

U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. EPA. Retrieved from [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

-

European Chemicals Bureau. (2002). European Union Risk Assessment Report: 2-Ethoxyethanol, 2-Ethoxyethyl acetate. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing.

-

Wikipedia. (2023). Chloroalkyl ether. Retrieved from [Link]

- Drew, R. T., Laskin, S., Kuschner, M., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether. Archives of Environmental Health, 30(2), 61-71.

- Journal of Pharmaceutical and Allied Sciences. (2023). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Research and Reviews.

- ResearchGate. (2025). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.

-

Wikipedia. (2023). 2-Ethoxyethyl acetate. Retrieved from [Link]

- MDPI. (2023).

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bis(Chloromethyl)Ether (BCME). NCBI. Retrieved from [Link]

- Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes. Drug Metabolism Reviews, 36(3-4), 583-594.

- PubMed. (1996).

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

- ACS Publications. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. ACS Chemical Biology.

-

U.S. Environmental Protection Agency. (n.d.). Bis(chloromethyl)ether (BCME). EPA. Retrieved from [Link]

- ResearchGate. (n.d.). Esterases and their optimal reaction conditions investigated for....

- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal.

-

National Center for Biotechnology Information. (n.d.). Glycol monoethyl ether acetate. PubChem. Retrieved from [Link]

- Taylor & Francis. (n.d.). Esterases – Knowledge and References.

-

Wikipedia. (2023). Haloalkane. Retrieved from [Link]

- National Institutes of Health. (2023). Unravelling the hidden power of esterases for biomanufacturing of short-chain esters. NIH.

- Google Patents. (n.d.).

- ResearchGate. (2025). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. Request PDF.

Sources

- 1. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]

- 6. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. nj.gov [nj.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

An In-depth Guide to the Synthesis, History, and Application of 2-(Chloromethoxy)ethyl Acetate

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethoxy)ethyl acetate, a specialized organic reagent. While its specific discovery is not attributed to a single seminal event, its development is intrinsically linked to the broader evolution of acetal-based protecting groups for alcohols. This document explores its logical origins, synthesis methodologies, physicochemical properties, and its primary application as a protecting group in complex organic synthesis. Detailed, field-tested protocols for its use and removal are provided, aimed at researchers, chemists, and professionals in drug development who require robust and reliable synthetic tools.

Introduction and Historical Context

In the field of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions so that transformations can be selectively performed elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a variety of conditions, and straightforward to remove with high yield and selectivity.

The history of 2-(chloromethoxy)ethyl acetate is not one of a landmark discovery but rather a logical evolution within the family of acetal-based protecting groups. Its conceptual origins can be traced to the development of reagents like methoxymethyl chloride (MOM-Cl) and 2-methoxyethoxymethyl chloride (MEM-Cl).[1][2] These reagents form acetal ethers with alcohols, offering stability against strong bases, organometallics, and various nucleophiles.

2-(Chloromethoxy)ethyl acetate, also known as acetoxyethyloxymethylchloride, can be viewed as a functional analogue of these established reagents. The presence of the acetate group introduces different physicochemical properties, such as polarity and solubility, and potentially modulates the reactivity and cleavage conditions of the resulting protected alcohol. Its emergence is a testament to the ongoing refinement of synthetic tools, where chemists design new reagents to overcome specific challenges in solubility, stability, or selective deprotection.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory. The key properties of 2-(chloromethoxy)ethyl acetate are summarized below.

| Property | Value | Source |

| CAS Number | 40510-88-1 | LookChem |

| Molecular Formula | C₅H₉ClO₃ | LookChem |

| Molecular Weight | 152.58 g/mol | LookChem |

| Boiling Point | 78-81 °C (at 6 Torr) | LookChem |

| Density | 1.1895 g/cm³ (at 20 °C) | LookChem |

| Refractive Index | 1.4373 (at 20 °C) | LookChem |

| Synonyms | Acetic acid 2-chloromethoxy-ethyl ester, Acetoxyethyloxymethylchloride, 2-acetoxyethyl chloromethyl ether | LookChem |

Synthesis of 2-(Chloromethoxy)ethyl Acetate

The synthesis of α-chloroethers like 2-(chloromethoxy)ethyl acetate is typically achieved by reacting an alcohol with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride.[3][4] This method is a well-established route for creating versatile alkylating agents used in protection chemistry.

A plausible and direct synthetic route starts from the readily available 2-hydroxyethyl acetate (ethylene glycol monoacetate).

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-(chloromethoxy)ethyl acetate.

Detailed Experimental Protocol: Synthesis from 2-Hydroxyethyl Acetate

This protocol is a self-validating system based on established methods for chloromethyl ether synthesis.[3][5]

A. Materials and Equipment:

-

2-Hydroxyethyl acetate (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen Chloride (gas)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube outlet.

-

Ice-water bath

-

Rotary evaporator

B. Step-by-Step Methodology:

-

Setup: Assemble the flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen).

-

Charging Flask: Charge the flask with 2-hydroxyethyl acetate and paraformaldehyde. Add anhydrous DCM to create a stirrable slurry.

-

Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the stirred mixture.

-

Monitoring: The reaction mixture will gradually become homogeneous as the paraformaldehyde depolymerizes and reacts. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Once the reaction is complete, cease the HCl flow and purge the system with nitrogen to remove excess HCl gas.

-

Purification: The crude product is typically used directly in subsequent steps due to the instability of many α-chloroethers. If purification is necessary, it can be attempted by vacuum distillation, though this risks decomposition.[5] The solvent can be carefully removed under reduced pressure to yield the crude product.

Causality and Trustworthiness:

-

Why Paraformaldehyde? It serves as a convenient, solid source of formaldehyde, which is a gas and more difficult to handle directly.[4]

-

Why HCl gas? Anhydrous HCl is crucial. It acts as both a reactant and a catalyst, protonating formaldehyde to generate a highly electrophilic intermediate. The absence of water prevents hydrolysis of the product back to the alcohol.[3]

-

Why 0 °C? The reaction is exothermic. Cooling maintains control and minimizes the formation of side products.

-

Why use crude? Purifying reactive chloromethyl ethers by distillation can be hazardous and often leads to decomposition. For many applications, particularly in protecting group chemistry, the crude material is sufficiently pure.

Application as an Alcohol Protecting Group

The primary utility of 2-(chloromethoxy)ethyl acetate is as a reagent for introducing an acetoxyethoxymethyl (AEM) protecting group onto alcohols. This AEM group is an acetal, which is stable to a wide range of non-acidic conditions.

Protection and Deprotection Strategy

The protection-deprotection cycle is the core of its application. The AEM group offers a distinct advantage in that its cleavage can be achieved under mild acidic conditions, often with selectivity over other acid-labile groups.

Caption: General workflow for using AEM as a protecting group in multi-step synthesis.

Protocol: Protection of a Primary Alcohol

A. Materials and Equipment:

-

Alcohol substrate (1.0 eq)

-

Crude 2-(chloromethoxy)ethyl acetate (1.2 - 1.5 eq)

-

Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions.

B. Step-by-Step Methodology:

-

Preparation: Dissolve the alcohol substrate in anhydrous DCM under a nitrogen atmosphere.

-

Base Addition: Add DIPEA to the solution and stir for 5-10 minutes.

-

Protection: Add the crude 2-(chloromethoxy)ethyl acetate solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction's completion by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

-

Why DIPEA? A hindered, non-nucleophilic base is essential. It scavenges the HCl produced during the reaction without competing with the alcohol as a nucleophile.[1]

-

Why Anhydrous Conditions? The reagent is moisture-sensitive and will hydrolyze if water is present, reducing yield and complicating purification.

-

Validation: The progress is easily validated by TLC, where the protected product will have a higher Rf value (be less polar) than the starting alcohol.

Protocol: Deprotection of the AEM Group

The AEM group is an acetal and is cleaved via acid-catalyzed hydrolysis. The conditions can be tuned to be very mild.[6]

A. Materials and Equipment:

-

AEM-protected substrate (1.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 eq)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Standard reaction glassware

B. Step-by-Step Methodology:

-

Dissolution: Dissolve the AEM-protected substrate in methanol.

-

Acid Catalyst: Add a catalytic amount of PPTS.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor the deprotection by TLC.

-

Workup: Once complete, neutralize the acid catalyst with a few drops of triethylamine or a mild base.

-

Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography.

Causality and Trustworthiness:

-

Why PPTS? PPTS is a mild acid catalyst that provides a controlled source of protons, minimizing side reactions that can occur with stronger acids like HCl or H₂SO₄.[6]

-

Why Methanol? The alcohol solvent acts as a nucleophile in the hydrolysis mechanism, facilitating the cleavage of the acetal.[7]

-

Selectivity: The mildness of these conditions often allows for the selective removal of the AEM group in the presence of more robust protecting groups like silyl ethers (e.g., TBS) or benzyl ethers.

Conclusion

2-(Chloromethoxy)ethyl acetate represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. While it lacks a singular "discovery" moment, its existence is a logical extension of the well-established family of acetal-based protecting groups. Its synthesis from common starting materials is straightforward, and its application in protecting alcohols as AEM-ethers provides a robust method for masking hydroxyl groups. The ability to deprotect under very mild acidic conditions grants it a useful niche in the synthesis of complex molecules where functional group tolerance is paramount. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in a research or development setting.

References

- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

- RU2062266C1 - Method for production of 2-ethoxyethyl acetate.

- CN101372448A - Production method of chloromethyl ethyl ether.

- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Alcohol Protecting Groups . University of Windsor. [Link]

-

Reaction of nucleosides with 2-acetoxyethyl acetoxymethyl ether . PubMed. [Link]

-

Ether, chloromethyl methyl . Organic Syntheses. [Link]

-

Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]

-

17.8: Protection of Alcohols . Chemistry LibreTexts. [Link]

-

Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers . ACS Publications. [Link]

-

Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]

-

MEM Protecting Group: MEM Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

MOM Ethers . Organic Chemistry Portal. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers . ResearchGate. [Link]

-

THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS . University of Maryland. [Link]

-

Acetic acid, ethoxy-, and ethyl ester . Organic Syntheses. [Link]

-

3.3: Reactions of Ethers- Acidic Cleavage . Chemistry LibreTexts. [Link]

-

Alcohol or phenol synthesis by ether cleavage . Organic Chemistry Portal. [Link]

-

2-Ethoxyethyl acetate . Wikipedia. [Link]

-

Protecting Groups . University of Illinois. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Theoretical Chemist's Guide to 2-(chloromethoxy)ethyl Acetate: A Computational Deep Dive for Drug Development Professionals

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2-(chloromethoxy)ethyl acetate. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles and practical applications of computational chemistry in characterizing and predicting the behavior of small molecules. While direct experimental and theoretical literature on 2-(chloromethoxy)ethyl acetate is sparse, this guide establishes a robust, self-validating protocol for its in-silico investigation, drawing parallels with structurally similar compounds and foundational theoretical methodologies.

Introduction: The "Why" Behind the "In-Silico"

In modern drug discovery, understanding the intrinsic properties of a molecule is paramount.[1][2][3][4][5] 2-(chloromethoxy)ethyl acetate, with its combination of flexible ether and ester an acetal functional groups, presents a compelling case for theoretical investigation. Its structural motifs are prevalent in various bioactive compounds and prodrugs. A thorough computational analysis provides a predictive lens into its conformational landscape, electronic properties, reactivity, and potential interactions with biological targets, thereby accelerating preclinical research and mitigating late-stage failures.[1][2][3][4][5]

This guide is structured to mirror the logical workflow of a comprehensive theoretical study, from initial molecular construction to the prediction of complex spectroscopic and reactive properties. Each step is explained not merely as a procedure, but as a critical component of a holistic molecular understanding.

Foundational Principles: The Computational Toolkit

Our investigation is grounded in the principles of quantum mechanics, primarily leveraging Density Functional Theory (DFT).[6][7] DFT offers an optimal balance between computational cost and accuracy for molecules of this size, allowing for the precise calculation of electronic structure and derived properties.[6][8] For excited-state properties, such as UV-Vis spectra, we employ Time-Dependent DFT (TD-DFT).[9][10]

The choice of a specific functional and basis set is critical for reliable results. Throughout this guide, we will refer to the use of a hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has a proven track record for a wide range of organic molecules. This is paired with a Pople-style basis set, like 6-31G(d,p), which provides a good description of electron distribution and polarization.

Molecular Structure and Conformational Landscape

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional structure. Therefore, the first step in our theoretical analysis is to identify the most stable conformers of 2-(chloromethoxy)ethyl acetate.

Conformational Search Protocol

A systematic conformational search is essential to locate all low-energy minima on the potential energy surface.[11]

Step-by-Step Methodology:

-

Initial Structure Generation: Construct the 2D structure of 2-(chloromethoxy)ethyl acetate and convert it to a preliminary 3D model using a molecular editor.

-

Dihedral Angle Scanning: Identify all rotatable bonds. For 2-(chloromethoxy)ethyl acetate, these are primarily the C-O and C-C single bonds.

-

Systematic Rotational Search: Rotate each dihedral angle in discrete steps (e.g., 30°) and perform a low-level, computationally inexpensive geometry optimization at each step. This generates a diverse pool of potential conformers.

-

Clustering and Selection: Group the resulting conformers by energy and geometry to eliminate duplicates. Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further refinement.

-

High-Level Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on the selected conformers using a higher level of theory (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms that each structure is a true minimum on the potential energy surface.

Causality Behind Experimental Choices: A multi-step approach, starting with a broad, low-level search and progressively refining with more accurate methods, ensures a comprehensive yet computationally efficient exploration of the conformational space. This prevents the premature dismissal of potentially relevant higher-energy conformers that may become important in specific environments or upon binding to a receptor.

Visualization of the Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis.

Electronic Properties and Reactivity

With the optimized geometries of the stable conformers, we can now delve into their electronic properties, which are key determinants of reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with other molecules, including biological targets.

Predicted Physicochemical Properties

While no direct experimental data exists for 2-(chloromethoxy)ethyl acetate, we can predict key properties and compare them to the known data for the structurally similar 2-(2-chloroethoxy)ethyl acetate.

| Property | Predicted Value for 2-(chloromethoxy)ethyl acetate | Experimental/Computed Data for 2-(2-chloroethoxy)ethyl acetate[12] |

| Molecular Formula | C5H9ClO3 | C6H11ClO3 |

| Molecular Weight ( g/mol ) | 152.58 | 166.60 |

| XLogP3 | ~0.7 | 0.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 4 | 6 |

Spectroscopic Characterization

Computational spectroscopy is a powerful tool for validating molecular structures and interpreting experimental data.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra can aid in the structural elucidation of 2-(chloromethoxy)ethyl acetate and its potential metabolites or reaction products.[13][14][15][16] The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Step-by-Step Methodology for NMR Prediction:

-

Geometry Optimization: Use the optimized geometry of the most stable conformer.

-

GIAO Calculation: Perform a GIAO calculation at a suitable level of theory (e.g., mPW1PW91/6-31G(d,p)).

-

Chemical Shift Referencing: Calculate the chemical shifts relative to a standard reference compound, such as tetramethylsilane (TMS), optimized at the same level of theory.

Self-Validating System: The accuracy of the predicted NMR spectra can be benchmarked against known experimental data for simpler, related molecules like ethyl acetate.[17] A strong correlation for the benchmark molecule builds confidence in the predictions for the target molecule.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies from the DFT frequency calculation can be used to generate a theoretical IR spectrum. This can help in identifying key functional groups, such as the C=O stretch of the ester and the C-O stretches of the ether and ester groups.

UV-Visible Spectroscopy

TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum.[9][10] This is particularly useful for identifying chromophores within the molecule and understanding its photostability.

Reactivity and Mechanistic Insights

A key application of computational chemistry in drug development is the prediction of a molecule's metabolic fate and potential reactivity.[18][19]

Prediction of Reaction Pathways

Computational methods can be used to explore potential reaction pathways, such as hydrolysis of the ester or acetal moieties. This involves locating the transition state structures for each potential reaction and calculating the activation energies.

Step-by-Step Methodology for Reaction Pathway Analysis:

-

Identify Potential Reactions: Based on the functional groups present, propose plausible reaction mechanisms (e.g., acid- or base-catalyzed hydrolysis).

-

Locate Reactants, Products, and Transition States: Optimize the geometries of the reactants, products, and transition states for each proposed elementary step.

-

Frequency Calculations: Perform frequency calculations to confirm the nature of each stationary point (reactants and products have all real frequencies; transition states have one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct transition state has been found.

-

Calculate Reaction and Activation Energies: The difference in energy between the reactants and products gives the reaction energy, while the difference between the reactants and the transition state gives the activation energy.

Expertise & Experience: The choice of which reactions to investigate is guided by chemical intuition and knowledge of common metabolic pathways. For 2-(chloromethoxy)ethyl acetate, hydrolysis of the acetal is a likely first step in its degradation, and this would be a primary focus of the investigation.

Visualization of a Hypothetical Reaction Pathway

Caption: Energy profile of a hypothetical reaction.

Conclusion: From Theoretical Insights to Practical Applications

This guide has outlined a comprehensive theoretical framework for the in-depth study of 2-(chloromethoxy)ethyl acetate. By following these self-validating and mechanistically driven computational protocols, researchers can gain a profound understanding of its structural, electronic, and reactive properties. These theoretical insights are not merely academic exercises; they provide actionable data that can guide synthetic efforts, predict metabolic liabilities, and inform the design of next-generation therapeutic agents. The integration of such theoretical studies into the drug development pipeline is a critical step towards more efficient and successful pharmaceutical research.

References

-

Goerigk, L. (2022, March 15). Modelling to Predict Chemical Behaviour. Research at Melbourne. [Link]

-

The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). [Link]

-

Computational Study of Organic Compounds – An Application for Learning in Chemistry. (2019, August 15). [Link]

-

Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. (n.d.). GitHub. [Link]

-

Computational Organic Chemistry. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

-

Capturing Carbohydrate Conformations and Hydration Interactions with a Polarizable Bond Dipole Potential. (n.d.). MDPI. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. [Link]

-

How Computers Predict Chemical Reactions. (2026, January 30). YouTube. [Link]

-

Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. (2023, May 4). ACS Publications. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019, April 22). ACS Omega. [Link]

-

Modern Computational Organic Chemistry. (n.d.). Baran Lab. [Link]

-

Computational Organic Chemistry. (n.d.). ResearchGate. [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research. [Link]

-

Computational Chemistry for Drug Discovery. (n.d.). ResearchGate. [Link]

-

2-(2-Chloroethoxy)ethyl acetate. (n.d.). PubChem. [Link]

-

Density functional theory. (n.d.). Wikipedia. [Link]

-

Simulate and predict NMR spectra. (n.d.). [Link]

- Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.).

-

Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. (1998). PubMed. [Link]

-

Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2025, August 9). [Link]

-

Density functional theory. (n.d.). PMC. [Link]

-

NMR spectrum of ethyl acetate. (2021, September 3). YouTube. [Link]

-

Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). [Link]

-

Conformational Analysis. (n.d.). ResearchGate. [Link]

-

Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023, September 30). RSC Publishing. [Link]

-

COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025, April 29). Frontier in Medical and Health Research. [Link]

-

4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses Procedure. [Link]

-

Applied Theoretical Organic Chemistry : NMR Prediction. (n.d.). World Scientific Publishing. [Link]

-

Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. (n.d.). arXiv. [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Organic Letters - ACS Publications. [Link]

-

Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (n.d.). Zhang. [Link]

-

Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (n.d.). DergiPark. [Link]

-

Reaction Kinetics and Critical Phenomena: Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water. (2025, August 7). ResearchGate. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology. [Link]

- Preparation method of 2-chloroethoxy-2-ethyoxylethanol. (n.d.).

-

Spectra of ethyl acetate. (n.d.). [Link]

-

Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. (2022, October 22). YouTube. [Link]

-

A hybrid classical-quantum algorithm to simulate ECD spectra – the case of tryptophan zwitterions in water. (2026, February 4). RSC Publishing. [Link]

-

Conformational analysis. (n.d.). Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Density-Corrected Density Functional Theory for Molecular Properties. (2023, May 23). The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

Austin Chemical Engineering. (2017, February 1). [Link]

-

Special Issue : Advances in Computational Chemistry for Reaction Mechanisms. (n.d.). MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]

- Process for producing 2-(2'-chloroethoxy)ethanol. (n.d.).

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. [Link]

-

Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020, December 10). Books. [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. [Link]

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. fmhr.net [fmhr.net]

- 4. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. research.unimelb.edu.au [research.unimelb.edu.au]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 10. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 11. Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. worldscientific.com [worldscientific.com]

- 16. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. grnjournal.us [grnjournal.us]

- 19. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

Technical Monograph: Research Applications of 2-(Chloromethoxy)ethyl Acetate

Content Type: Technical Guide / Whitepaper Subject: 2-(Chloromethoxy)ethyl Acetate (CAS 40510-88-1) Keywords: Acyclovir Synthesis, N-Alkylation, Nucleoside Analogs, AOEM Protecting Group, Soft Electrophiles

Executive Summary & Chemical Profile[1][2]

2-(Chloromethoxy)ethyl acetate (CMEA) is a specialized

Unlike standard alkyl halides, CMEA acts as a "soft" electrophile, facilitating the introduction of the (2-acetoxyethoxy)methyl moiety. This group serves as a masked precursor to the hydroxyethoxymethyl side chain found in bioactive molecules.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(Chloromethoxy)ethyl acetate |

| CAS Number | 40510-88-1 |

| Formula | |

| Molecular Weight | 152.58 g/mol |

| Structure | |

| Reactivity Class | |

| Storage | Moisture sensitive; store under inert gas at -20°C |

Primary Application: Synthesis of Acyclic Nucleoside Antivirals

The most authoritative application of CMEA is in the industrial and research synthesis of Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) . The reagent provides the complete acyclic side chain in a protected form, allowing for regioselective alkylation of the guanine base.

Mechanistic Pathway

The synthesis relies on the Hilbert-Johnson or Vorbrüggen coupling principles. Direct alkylation of guanine is challenging due to competing N7 vs. N9 nucleophilicity. To ensure N9 regioselectivity, the guanine base is typically:

-

Diacetylated (N2, O6-protection) to increase lipophilicity and sterically hinder N7.

-

Silylated (using HMDS/BSA) to generate a silyl-protected intermediate that reacts via a Friedel-Crafts-like mechanism.

The CMEA reagent dissociates to form a resonance-stabilized oxocarbenium ion (

Experimental Protocol: Acyclovir Synthesis Workflow

Note: All steps must be performed in a fume hood due to the potential carcinogenicity of

Reagents:

-

Diacetylguanine or Silylated Guanine

-

2-(Chloromethoxy)ethyl acetate (CMEA)[1]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or Trimethylsilyl triflate (TMSOTf)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Suspend

-diacetylguanine (10 mmol) in dry toluene. Add hexamethyldisilazane (HMDS) and reflux until a clear solution is obtained (formation of silylated base). Evaporate excess silylating agent under vacuum. -

Coupling (Alkylation): Redissolve the silylated residue in dry DCM. Add CMEA (11 mmol) and a catalytic amount of TMSOTf (0.1 eq) at 0°C under nitrogen.

-

Causality: Low temperature prevents decomposition of the reactive oxocarbenium species. The Lewis acid catalyst promotes the departure of the chloride leaving group.

-

-

Reaction Monitoring: Stir at room temperature for 12–18 hours. Monitor via TLC (MeOH:DCM 1:9). The product is the

-acetyl-9-[(2-acetoxyethoxy)methyl]guanine intermediate. -

Workup: Quench with aqueous sodium bicarbonate. Extract with DCM, dry over

, and concentrate. -

Global Deprotection: Dissolve the intermediate in 20% aqueous ammonia/methanol. Heat in a sealed vessel at 60°C for 4 hours.

-

Isolation: Cool to room temperature. Acyclovir precipitates as a white crystalline solid.[4] Filter and recrystallize from water.[5]

Pathway Visualization

The following diagram illustrates the critical transformation from Guanine to Acyclovir using CMEA.

Caption: Synthesis of Acyclovir via regioselective N9-alkylation using CMEA.

Secondary Application: The "AOEM" Protecting Group

Beyond antiviral synthesis, CMEA can be employed to introduce the (2-acetoxyethoxy)methyl (AOEM) group. This is a variation of the common MEM (methoxyethoxymethyl) protecting group, but with a unique deprotection profile.

Strategic Advantage

-

MEM Group: Stable to base; cleaved by Lewis acids (

, -

AOEM Group: Contains an ester.[1][6] This makes it base-labile and esterase-sensitive .

-

Deprotection Logic: Treatment with mild base (e.g.,

, MeOH) hydrolyzes the terminal acetate. The resulting alcohol (

-

Protocol: Protection of Alcohols

-

Reactants: Substrate Alcohol (

), CMEA, Diisopropylethylamine (DIPEA). -

Conditions: DCM, 0°C to RT.

-

Outcome: Formation of

.

This strategy is particularly useful in prodrug design , where the AOEM group acts as a self-immolative linker. Upon in vivo enzymatic hydrolysis of the acetate, the linker spontaneously decomposes (releasing formaldehyde), liberating the parent drug.

Safety & Handling Protocols (Critical)

CMEA is an

-

Engineering Controls: Handle ONLY in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Decontamination: Quench spills immediately with aqueous ammonia or 10% NaOH to hydrolyze the reactive chloride.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Viruses, 2023.[3] Link[3]

-

Process for Synthesis and Purification of Compounds Useful in the Preparation of Acyclovir. WIPO Patent WO1997024357, 1997.[7] Link

-

A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir). Chemical & Pharmaceutical Bulletin, 1988.[4] Link

-

Nucleophilic Substitution Mechanisms: Alpha-Halo Ethers. Chemistry LibreTexts, 2020. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Application Note: 2-(Chloromethoxy)ethyl Acetate (CMEA) in Prodrug Design and Organic Synthesis

Executive Summary

This guide details the utility of 2-(chloromethoxy)ethyl acetate (CMEA) as a specialized reagent for introducing the Acetoxymethoxyethyl (AOEM) protecting group. Unlike standard acetal-based groups (MOM, MEM) designed solely for synthetic stability, the AOEM group serves a dual purpose:

-

Synthetic Protection: It acts as a stable acetal during non-acidic chemical transformations.

-

Prodrug Activation: It functions as a "self-immolative" linker in biological systems, where esterase activity triggers the release of the parent drug.

This note provides validated protocols for the synthesis of the reagent, the protection of nucleophiles, and the mechanisms of deprotection.

Chemical Profile & Safety (Critical)

Chemical Identity[1][2]

-

Reagent Name: 2-(Chloromethoxy)ethyl acetate[1]

-

CAS Number: 14258-40-3[2]

-

Abbreviation: CMEA

-

Group Introduced: Acetoxymethoxyethyl (AOEM)

-

Structure:

Safety Warning: -Halo Ethers

DANGER: CARCINOGENIC HAZARD CMEA is an

-chloro ether, structurally related to Bis(chloromethyl)ether (BCME) and Chloromethyl methyl ether (MOM-Cl). It acts as a potent alkylating agent.

Handling: All operations must be performed in a functioning fume hood. Double-gloving (nitrile/laminate) is mandatory.

Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the

-chloro functionality before disposal.

Mechanism of Action

The AOEM group is unique because its stability is conditional. It relies on the acetal linkage for chemical stability but uses the distal ester as a "trigger" for removal.

Chemical Stability

-

Stable to: Bases (NaOH, NaH), Reducing agents (

), Oxidizing agents (mild), and Nucleophiles. -

Unstable to: Strong acids (TFA, HCl) and Lewis acids (

).

Biological Lability (The Prodrug Effect)

In vivo, ubiquitous esterases cleave the terminal acetate. This reveals a hydroxy-acetal intermediate which is thermodynamically unstable. It spontaneously collapses (self-immolates) to release the active drug, ethylene glycol, and formaldehyde.

Figure 1: The self-immolative cascade of the AOEM group triggered by esterase activity.

Application Note: Synthesis of CMEA Reagent

Note: CMEA is commercially available but often degrades upon storage. Fresh preparation ensures high yields.

Protocol A: Ring Opening of 1,3-Dioxolane

This method utilizes the Lewis-acid catalyzed cleavage of 1,3-dioxolane with acetyl chloride.

Reagents:

-

1,3-Dioxolane (1.0 equiv)

-

Acetyl Chloride (1.0 equiv)

-

Zinc Chloride (

, catalytic, 0.01 equiv) or anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charging: Add 1,3-dioxolane (e.g., 7.4 g, 100 mmol) and a catalytic amount of fused

(approx. 50 mg). -

Addition: Cool the mixture to

in an ice bath. Add acetyl chloride (7.85 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Purification: Vacuum distillation is required to separate the product from unreacted starting materials.

-

Target Boiling Point: ~80–82°C at 6 mmHg (Verify pressure/temp nomograph for your specific pump).

-

-

Storage: Store under Argon at -20°C over activated 4Å molecular sieves.

Application Note: Protection of Nucleophiles

The AOEM group is typically installed on alcohols (primary/secondary) or N-heterocycles (like nucleobases for antiviral research).

Protocol B: General Protection of Alcohols

Reaction:

Reagents:

-

Substrate (Alcohol)

-

CMEA (1.2 – 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

/Ar). -

Add DIPEA (2.0 equiv). Stir for 10 minutes at

. -

Add CMEA (1.2 equiv) dropwise via syringe.

-

Tip: If the reaction is sluggish, add tetrabutylammonium iodide (TBAI, 0.1 equiv) to generate the more reactive iodide species in situ (Finkelstein condition).

-

-

Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (silica).

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM (3x), wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). The AOEM acetal is stable to silica.

Application Note: Deprotection & Activation

Protocol C: Chemical Removal (Acidic)

If the goal is purely synthetic (not prodrug), the group is removed via acid hydrolysis.

-

Dissolve protected compound in MeOH or THF.

-

Add aqueous HCl (1M) or acetic acid (80%).

-

Stir at RT or mild heat (

) until the acetal cleaves (typically 1–4 hours). -

Neutralize and extract.

Protocol D: Biological/Enzymatic Assay (In Vitro)

To validate prodrug release kinetics:

-

Incubate the AOEM-protected compound (100

M) in Porcine Liver Esterase (PLE) solution (buffer pH 7.4) or human plasma. -

Maintain temperature at

. -

Aliquot samples at t=0, 15, 30, 60 min.

-

Analyze by HPLC to observe the disappearance of the prodrug and the appearance of the parent drug.

Comparative Data: Protecting Group Characteristics

| Feature | AOEM (This Reagent) | MOM (Methoxymethyl) | POM (Pivaloyloxymethyl) |

| Structure | |||

| Linkage Type | Acetal (with distal ester) | Simple Acetal | Acetal-Ester (hemiacetal ester) |

| Lipophilicity | Moderate (Ethylene glycol spacer) | Low | High |

| Acid Stability | Low (Hydrolyzes) | Low (Hydrolyzes) | Low |

| Base Stability | High (Stable to NaH, etc.) | High | Low (Ester hydrolyzes) |

| Enzymatic Cleavage | Yes (Fast, Esterase) | No (Metabolic oxidation only) | Yes (Fast, Esterase) |

| Primary Use | Prodrugs / Solubilizing Group | Synthetic Protection | Prodrugs (Oral Bioavailability) |

Workflow Visualization

Figure 2: Synthesis and application workflow for CMEA.

References

-

Synthesis of Halomethyl Esters

- Title: Prepar

- Source: Journal of the American Chemical Society (Classic Protocol).

- Context: Provides the foundational mechanism for Lewis-acid c

-

URL:[Link]

-

Prodrug Strategies

-

Title: Prodrugs: design and clinical applications.

-

Source: Nature Reviews Drug Discovery.

- Context: Discusses the role of self-immolative linkers like AOEM and POM in improving oral bioavailability.

-

URL:[Link]

-

-

Safety Data (ECHA)

- Title: Registr

- Source: European Chemicals Agency (ECHA).

- Context: Hazard classification for alpha-chloro ethers (Carcinogenicity).

-

URL:[Link]

-

Nucleoside Protection

- Title: Synthesis and antiviral activity of novel acyclic nucleoside phosphon

-

Source: Journal of Medicinal Chemistry.

- Context: Specific application of acetoxyalkyl groups to protect phosphon

-

URL:[Link]

Sources

Navigating the Deprotection of 2-(Chloromethoxy)ethyl Acetate Ethers: A Comprehensive Guide for Researchers

In the intricate world of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups are paramount to achieving high yields and purity of the target molecule. The 2-(chloromethoxy)ethyl acetate (CMEA) ether has emerged as a valuable protecting group for hydroxyl functionalities due to its relative stability under various conditions and its susceptibility to specific cleavage methods. This technical guide provides a detailed exploration of the deprotection strategies for CMEA ethers, offering field-proven insights, step-by-step protocols, and a thorough examination of the underlying reaction mechanisms to empower researchers in drug development and chemical synthesis.

The 2-(Chloromethoxy)ethyl Acetate (CMEA) Protecting Group: A Structural Overview

The CMEA protecting group is characterized by a unique structure that incorporates both an acetal and an ester moiety. This dual functionality dictates its reactivity and the available methods for its removal. The presence of the chloro-substituted methoxyethyl chain and the terminal acetate group offers multiple points of attack for deprotection, allowing for a degree of tunability in the cleavage strategy. Understanding this structure is key to devising effective and selective deprotection protocols.

Core Principles of CMEA Ether Deprotection: Mechanistic Insights

The cleavage of the CMEA group can be broadly categorized into two primary mechanistic pathways: acidic hydrolysis of the acetal linkage and reductive or hydrolytic cleavage of the ester group, often followed by the collapse of the unstable intermediate.

Acid-Catalyzed Acetal Cleavage

The acetal functionality within the CMEA group is susceptible to cleavage under acidic conditions. The generally accepted mechanism involves the protonation of one of the ether oxygens, followed by the departure of the alcohol and the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile leads to the hemiacetal, which then hydrolyzes to release the deprotected alcohol and the corresponding byproducts. The reaction can proceed through either an S_{N}1 or S_{N}2 pathway, depending on the substrate and reaction conditions.[1][2][3]

Caption: Acid-catalyzed deprotection of CMEA ethers.

Ester Cleavage and Subsequent Rearrangement

The terminal acetate group can be cleaved under basic or reductive conditions. Saponification with a base will yield the corresponding alcohol, which may then undergo further reactions. Reductive cleavage of the ester, for instance with lithium aluminum hydride (LAH), will also generate an alcohol intermediate. The stability of this intermediate will dictate the final products.

Deprotection Protocols for CMEA Ethers

The choice of deprotection method for a CMEA-protected alcohol depends on the overall molecular architecture and the presence of other sensitive functional groups. Below are detailed protocols for common deprotection strategies.

Protocol 1: Mild Acidic Hydrolysis

This method is suitable for substrates that can tolerate mild acidic conditions.

Rationale: The use of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), provides a controlled and often selective cleavage of the acetal moiety without affecting more robust protecting groups.

Materials:

-

CMEA-protected substrate

-

Acetic acid

-

Water

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the CMEA-protected substrate in a mixture of acetic acid, water, and a co-solvent like methanol or THF (e.g., a 3:1:1 ratio).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Strong Acid-Catalyzed Deprotection

For more robust substrates, stronger acids can be employed for faster deprotection.

Rationale: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can effect rapid cleavage of the CMEA ether, but may not be suitable for molecules containing other acid-labile groups.[1]

Materials:

-

CMEA-protected substrate

-

1 M Hydrochloric acid (HCl) or dilute Sulfuric acid (H₂SO₄)

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the CMEA-protected substrate in a suitable solvent such as methanol or THF.

-

Add a catalytic amount of a strong acid (e.g., a few drops of 1 M HCl).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize with saturated aqueous NaHCO₃ solution.

-

Perform an aqueous work-up as described in Protocol 1 (steps 4-6).

-

Purify the product as needed.

Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride (LAH)

This method is applicable when a global reduction of ester functionalities is desired or tolerated.

Rationale: LAH is a powerful reducing agent that will cleave the acetate ester of the CMEA group, leading to the formation of an unstable intermediate that collapses to the deprotected alcohol.[5][6][7] This method is not chemoselective for the CMEA group if other reducible functional groups are present.

Materials:

-

CMEA-protected substrate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the CMEA-protected substrate in anhydrous THF to the LAH suspension.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the excess LAH by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup), or by the addition of ethyl acetate followed by saturated aqueous Na₂SO₄ solution until a granular precipitate forms.

-

Filter the resulting solid and wash thoroughly with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic filtrates over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General experimental workflow for CMEA deprotection.

Chemoselectivity and Orthogonality

A key consideration in any deprotection strategy is its chemoselectivity – the ability to remove the target protecting group without affecting other functional groups in the molecule. The CMEA group's lability to both acidic and reductive conditions requires careful planning when other protecting groups are present.

-

Acid-labile groups: Protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, and tert-butoxycarbonyl (Boc) groups may be cleaved under the acidic conditions used for CMEA deprotection. Mild acidic conditions (Protocol 3.1) may offer some selectivity.

-

Base-labile groups: The acetate moiety of the CMEA group is susceptible to basic hydrolysis. If the molecule contains other base-labile groups, such as other esters, basic deprotection methods should be avoided.

-

Reductively labile groups: As mentioned, LAH will reduce a wide range of functional groups, including other esters, amides, and nitriles. Therefore, the reductive cleavage of the CMEA group is generally not a chemoselective process.

Table 1: Comparison of Deprotection Methods for CMEA Ethers

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Mild Acidic Hydrolysis | Acetic acid/H₂O or PPTS | Room temperature | Mild, can be selective | Slow reaction times |

| Strong Acid Catalysis | HCl or H₂SO₄ (cat.) | Room temp. to gentle heat | Fast and efficient | Low chemoselectivity with other acid-labile groups |

| Reductive Cleavage | LiAlH₄ | 0 °C to room temp. | Effective for robust molecules | Not chemoselective, reduces other functional groups |

Troubleshooting and Field-Proven Insights

-

Incomplete Deprotection: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the deprotecting agent. However, be mindful of potential side reactions.

-

Formation of Byproducts: The cleavage of the CMEA group can generate byproducts such as 2-chloroethanol and acetic acid derivatives. These are typically removed during the aqueous work-up and purification steps.

-

Substrate Degradation: If the desired product is sensitive to the deprotection conditions, it is crucial to use the mildest possible method and carefully monitor the reaction progress to avoid over-reaction.

-

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents may participate in the reaction, while aprotic solvents can offer a more controlled environment.

Conclusion

The deprotection of 2-(chloromethoxy)ethyl acetate ethers offers a versatile yet challenging step in organic synthesis. A thorough understanding of the underlying mechanisms and the careful selection of deprotection conditions based on the substrate's overall functionality are critical for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and efficiently deprotect CMEA-protected alcohols, paving the way for the successful synthesis of complex molecules.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

Application Notes & Protocols: 2-(Chloromethoxy)ethyl Acetate as a Strategic Alkylating Agent in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(chloromethoxy)ethyl acetate, a versatile and efficient alkylating agent predominantly utilized for the introduction of the 2-acetoxyethoxymethyl (ACEM) protecting group. We will dissect its mechanistic underpinnings, detail its strategic applications in multistep synthesis, and provide robust, field-proven protocols for its use. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries who require reliable methods for hydroxyl group protection and other selective alkylations.

Introduction: The Strategic Value of 2-(Chloromethoxy)ethyl Acetate

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2][3] 2-(Chloromethoxy)ethyl acetate emerges as a valuable reagent for this purpose, serving as a precursor to the 2-acetoxyethoxymethyl (ACEM) ether. This acetal-type protecting group offers a distinct advantage due to its stability across a range of reaction conditions and its unique deprotection profile, which allows for orthogonal strategies in complex molecular architectures.

The reagent's structure features a reactive chloromethyl ether moiety, which is the cornerstone of its alkylating capability. The adjacent ethyl acetate group modulates the electronic properties and provides a handle for subsequent transformations or specific cleavage conditions. Its primary role is the protection of alcohols and phenols, temporarily masking their nucleophilicity and acidity to prevent interference in subsequent synthetic steps, such as Grignard reactions or strong base-mediated transformations.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its safe and effective handling in a laboratory setting.

| Property | Value |

| Chemical Formula | C₅H₉ClO₃ |

| Molecular Weight | 152.57 g/mol |

| Appearance | Colorless Liquid (typical) |

| Boiling Point | 78-81 °C at 6 Torr[4] |

| Density | ~1.1895 g/cm³ at 20 °C[4] |

| Refractive Index | ~1.4373 at 20 °C[4] |